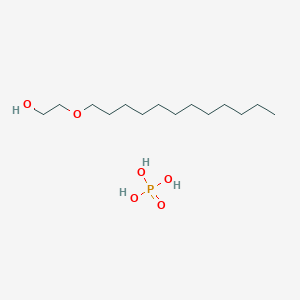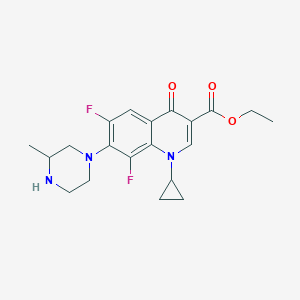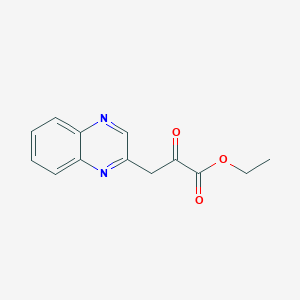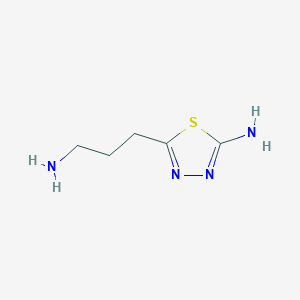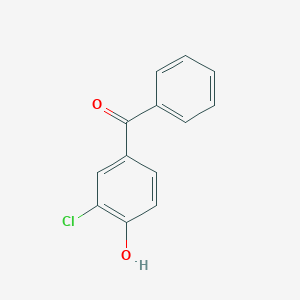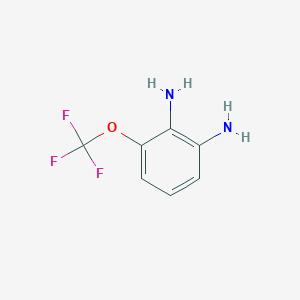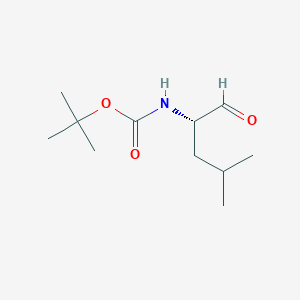
Tert-butyl (S)1-formyl-3-methylbutylcarbamate
Overview
Description
Tert-butyl (S)1-formyl-3-methylbutylcarbamate is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 295.5±23.0 °C and a predicted density of 0.976±0.06 g/cm3 . Its pKa value is predicted to be 11.43±0.46 .Scientific Research Applications
Synthetic Chemistry Applications
Tert-butyl (S)1-formyl-3-methylbutylcarbamate is a compound that can serve as an intermediate in the synthesis of a wide range of chemical products. For instance, its structural characteristics make it valuable in the preparation of small molecule anticancer drugs, demonstrating a rapid and high yield synthetic method for producing such intermediates, which are crucial in developing potent therapeutic agents (Zhang et al., 2018). This underscores the compound's role in facilitating efficient routes to complex molecules, enhancing drug discovery and development processes.
Environmental Degradation Studies
In environmental science, research on related compounds, such as methyl tert-butyl ether (MTBE), has elucidated degradation pathways vital for understanding and mitigating pollution. Studies on the UV/H2O2 process degradation of MTBE have identified tert-butyl formate among the primary byproducts, highlighting the intricate reactions involved in breaking down ether contaminants in aqueous solutions (Stefan et al., 2000). Such research is critical for developing effective water treatment strategies and understanding the environmental fate of organic pollutants.
Drug Development and Medicinal Chemistry
In the realm of drug development, compounds structurally related to this compound are explored for their potential as scaffolds and intermediates in creating new therapeutics. For example, tert-butyl N-acetylcarbamate has been studied for its crystal structure and potential applications in developing pharmaceuticals, demonstrating the importance of such compounds in designing novel drugs with improved efficacy and safety profiles (Dawa El Mestehdi et al., 2022).
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What are the common applications of Boc-Leucinal in peptide synthesis?
A: Boc-Leucinal serves as a valuable starting material for synthesizing modified peptides and peptidomimetics. For instance, it acts as a precursor for introducing a Leu-Ala hydroxyethylene isostere, a common motif in aspartyl protease inhibitors used in Alzheimer’s disease research . Additionally, researchers have utilized Boc-Leucinal to synthesize a δ-amino acid incorporated into peptides mimicking the gramicidin ion channel, showcasing its utility in creating unnatural amino acids for studying ion channel function .
Q2: How does the structure of Boc-Leucinal contribute to its use in synthesizing gamma-peptides?
A: Boc-Leucinal can be converted to (R)-4-amino-6-methylheptanoate through reactions like olefination and hydrogenation. This modified amino acid serves as a building block for gamma-peptides. The research highlights that gamma-peptides, like the one synthesized using a derivative of Boc-Leucinal, form remarkably stable helical structures, even surpassing the stability of their alpha-peptide counterparts . This finding emphasizes the significance of Boc-Leucinal in accessing and investigating the properties of these non-natural peptide structures.
Q3: What are some of the synthetic strategies employed when utilizing Boc-Leucinal as a starting material?
A: Researchers often employ reactions like Grignard reactions and alkylations with Boc-Leucinal. For example, a study showcasing a synthesis route for (-)-N-Boc-statine and (-)-N-Boc-norstatine employed a syn-selective Grignard reaction using allyl- or vinylmagnesium bromide with Boc-Leucinal . Additionally, alkylation of Boc-Leucinal with lithium salts of specific compounds like benzyl propargyl ether provides a route to crucial lactone intermediates . These examples demonstrate the versatility of Boc-Leucinal in undergoing various chemical transformations, making it a valuable tool in synthetic chemistry.
Q4: What analytical techniques are important for studying compounds derived from Boc-Leucinal?
A: Characterizing the structure and properties of synthesized compounds is crucial. NMR spectroscopy plays a significant role, with techniques like COSY, TOCSY, HSQC, HMBC, and ROESY being essential for determining the structure and conformation of peptides . For studying ion channel activity, single-channel current measurements provide valuable insights into the functionality of synthesized peptides . By combining these techniques, researchers gain a comprehensive understanding of the synthesized molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




